![molecular formula C8H8N2O2S B1310921 Ethyl imidazo[2,1-b]thiazole-6-carboxylate CAS No. 64951-04-8](/img/structure/B1310921.png)

Ethyl imidazo[2,1-b]thiazole-6-carboxylate

Overview

Description

“Ethyl imidazo[2,1-b]thiazole-6-carboxylate” is a chemical compound with the IUPAC name “ethyl imidazo [2,1-b] [1,3]thiazole-6-carboxylate”. It has a molecular weight of 196.23 . It is a lilac solid at room temperature .

Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized by the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under microwave irradiation at 300 W .

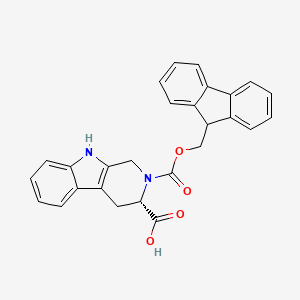

Molecular Structure Analysis

The InChI code for this compound is "1S/C8H8N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h3-5H,2H2,1H3" . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of imidazo[2,1-b]thiazole derivatives .

Physical And Chemical Properties Analysis

The compound is a lilac solid at room temperature . It has a molecular weight of 196.23 .

Scientific Research Applications

Anti-inflammatory Potential

Ethyl imidazo[2,1-b]thiazole-6-carboxylate and similar compounds have been studied for their potential anti-inflammatory properties. Researchers prepared a group of ethyl imidazo[2,1-b]thiazole-6-acetates and tested their anti-inflammatory activity, indicating a potential application in treating inflammation-related conditions (Abignente, Arena, & de Caprariis, 1976).

Synthesis of Heterocyclic Analogs

The compound has been used in the synthesis of heterocyclic analogs of α-aminoadipic acid and its esters. This involves a method where ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate is a critical component in the development of these analogs, showcasing its significance in the synthesis of complex heterocyclic structures (Šačkus et al., 2015).

Potential Antitumor Activity

There has been research into the potential antitumor applications of imidazo[2,1-b]thiazole derivatives. While not showing significant antitumor activity under certain conditions, these studies highlight the ongoing exploration of this compound derivatives in cancer research (Andreani et al., 1983).

Antimicrobial and Antimalarial Activities

This compound derivatives have also been synthesized and tested for antimicrobial and antimalarial activities. This research demonstrates the compound's utility in developing new treatments against various microbial infections and malaria (Vekariya et al., 2017).

Insect Control Agents

The compound has been used to create imidazo[2,1-b]thiazole carbamates and acylureas, which were then tested as potential insect control agents. This indicates its application in the field of pest management and control (Andreani, Rambaldi, Carloni, Greci, & Stipa, 1989).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl imidazo[2,1-b]thiazole-6-carboxylate is a potent antimycobacterial agent . The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .

Mode of Action

The compound interacts with its target through a series of ordered steps. This includes amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

The compound affects the electron transport chain in Mycobacterium tuberculosis by inhibiting the function of Pantothenate synthetase . This disruption in the electron transport chain can lead to a decrease in ATP production, affecting the energy metabolism of the bacteria and leading to its death .

Result of Action

The compound exhibits significant antimycobacterial activity. For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Action Environment

The synthesis of this compound and its derivatives can be influenced by environmental factors. For instance, a green synthesis method using polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst under microwave irradiation has been reported . This method is efficient, inexpensive, biodegradable, and environmentally friendly . .

properties

IUPAC Name |

ethyl imidazo[2,1-b][1,3]thiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIURXAHSTOGOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CSC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426992 | |

| Record name | Ethyl imidazo[2,1-b]thiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64951-04-8 | |

| Record name | Ethyl imidazo[2,1-b]thiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

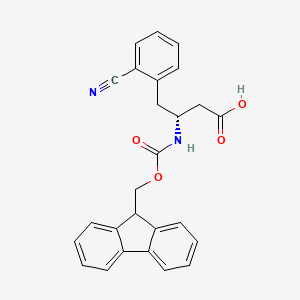

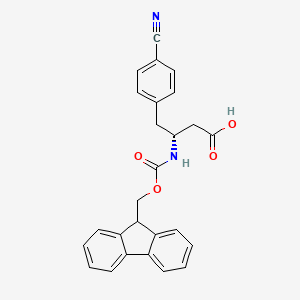

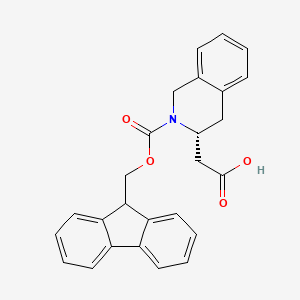

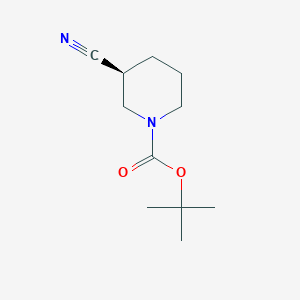

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.